N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline
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Overview
Description
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline is an organic compound that features a complex structure with a benzyloxy group, a morpholine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-(morpholin-4-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: N-{(E)-[3-(benzyloxy)phenyl]methyl}morpholine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(piperidin-4-yl)aniline
- N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-4-yl)aniline
Uniqueness
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds with different ring systems.
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C24H24N2O2/c1-2-5-20(6-3-1)19-28-24-8-4-7-21(17-24)18-25-22-9-11-23(12-10-22)26-13-15-27-16-14-26/h1-12,17-18H,13-16,19H2 |
InChI Key |
UJBKOTBAFZXAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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